molecular formula C17H22O2 B12523638 Butyl 4-(hex-1-YN-1-YL)benzoate CAS No. 827028-20-6

Butyl 4-(hex-1-YN-1-YL)benzoate

Cat. No.: B12523638
CAS No.: 827028-20-6
M. Wt: 258.35 g/mol
InChI Key: VEEHQTYTMMJTBH-UHFFFAOYSA-N
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Description

Butyl 4-(hex-1-YN-1-YL)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, with a hex-1-yn-1-yl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(hex-1-YN-1-YL)benzoate typically involves the esterification of 4-(hex-1-yn-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and increased efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(hex-1-YN-1-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Butyl 4-(hex-1-YN-1-YL)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 4-(hex-1-YN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Butyl benzoate: Similar in structure but lacks the hex-1-yn-1-yl substituent.

    Hexyl benzoate: Similar but has a hexyl group instead of the hex-1-yn-1-yl group.

    Methyl 4-(hex-1-yn-1-yl)benzoate: Similar but has a methyl ester group instead of a butyl ester group.

Uniqueness

Butyl 4-(hex-1-YN-1-YL)benzoate is unique due to the presence of the hex-1-yn-1-yl substituent, which imparts distinct chemical and physical properties

Properties

CAS No.

827028-20-6

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

butyl 4-hex-1-ynylbenzoate

InChI

InChI=1S/C17H22O2/c1-3-5-7-8-9-15-10-12-16(13-11-15)17(18)19-14-6-4-2/h10-13H,3-7,14H2,1-2H3

InChI Key

VEEHQTYTMMJTBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)C(=O)OCCCC

Origin of Product

United States

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